[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Description
Historical Perspectives in Cholesteryl Ester Research
The journey to understanding cholesteryl arachidonate (B1239269) is intrinsically linked to the history of cholesterol research itself. The initial isolation of cholesterol dates back to the late 18th century, with its chemical structure being elucidated in the early 20th century. broadpharm.com Early research primarily focused on the role of cholesterol in the formation of atherosclerotic plaques, a concept that gained traction with the "lipid hypothesis" of atherosclerosis. nih.gov
Cholesteryl esters were recognized as the primary form in which cholesterol is stored and transported within lipoproteins in the bloodstream. nih.gov Seminal discoveries in the mid-20th century, such as the identification of lecithin-cholesterol acyltransferase (LCAT), the enzyme responsible for the formation of most plasma cholesteryl esters, and the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters between lipoproteins, laid the groundwork for understanding their metabolism. nih.govnih.gov For a considerable period, cholesteryl esters were largely considered inert molecules, serving as a hydrophobic core for lipoproteins and as intracellular lipid storage droplets. biorxiv.org
Contemporary Research Significance of Cholesteryl Arachidonate
In recent years, the focus has shifted towards understanding the specific biological activities of different cholesteryl ester species, with cholesteryl arachidonate garnering particular attention. This heightened interest stems from the recognition that the fatty acid component of the ester can dramatically influence its metabolic fate and biological function.
Contemporary research has implicated cholesteryl arachidonate in a range of critical biological processes. It is no longer seen as a passive storage molecule but as an active participant in cellular signaling and disease pathogenesis. Key areas of current research include:
Atherosclerosis: Oxidized derivatives of cholesteryl arachidonate are known to contribute to the inflammatory processes within atherosclerotic plaques. nih.govplos.org
Cancer Biology: The hydrolysis of cholesteryl arachidonate by specific enzymes has been shown to release arachidonic acid, which can then fuel cancer cell proliferation and metastasis. biorxiv.orgresearchgate.netbiorxiv.org
Biomarker Discovery: Altered levels of cholesteryl arachidonate have been identified in various diseases, suggesting its potential as a diagnostic or prognostic biomarker. caymanchem.com
Inflammatory and Immune Responses: As a precursor to potent signaling molecules derived from arachidonic acid, cholesteryl arachidonate is indirectly involved in modulating inflammation and immune responses. cymitquimica.com
This growing body of research underscores the dynamic and multifaceted nature of cholesteryl arachidonate, positioning it as a key molecule in understanding complex diseases.
Physical and Chemical Properties of Cholesteryl Arachidonate
The distinct biological roles of cholesteryl arachidonate are underpinned by its unique physical and chemical characteristics. As an ester of cholesterol and a polyunsaturated fatty acid, its properties influence its incorporation into lipoproteins, its interaction with enzymes, and its susceptibility to oxidation.
| Property | Value | Source(s) |
| Molecular Formula | C47H76O2 | broadpharm.comnih.gov |
| Molecular Weight | 673.1 g/mol | broadpharm.comnih.gov |
| Melting Point | 19°C (crystalline to liquid crystalline) | tandfonline.com |
| Optical Rotation | [α]D = -23.2° (in chloroform) | researchgate.net |
| Appearance | Neat oil / Viscous liquid | caymanchem.comsigmaaldrich.com |
| Solubility | Soluble in chloroform | caymanchem.com |
Note: The melting point can be influenced by the presence of different crystalline forms.
The synthesis of cholesteryl arachidonate for research purposes can be achieved through methods such as ester interchange, starting from cholesteryl acetate (B1210297) and the methyl ester of arachidonic acid. researchgate.net Furthermore, its structure, with four double bonds in the arachidonate chain, makes it particularly susceptible to oxidation, a key aspect of its pathological roles. nih.gov
Biochemical Pathways and Interactions
Cholesteryl arachidonate is a dynamic participant in several key biochemical pathways, serving as both a substrate for enzymatic reactions and a precursor to bioactive molecules. Its metabolism is intricately linked to lipid homeostasis and cellular signaling.
Enzymatic Hydrolysis
A critical step in the biological activity of cholesteryl arachidonate is its hydrolysis to release free cholesterol and arachidonic acid. This process is catalyzed by several enzymes, with lipase (B570770) A (LIPA), also known as lysosomal acid lipase, being a key player, particularly in the context of cancer. biorxiv.orgresearchgate.net
LIPA-mediated Hydrolysis: Research has shown that LIPA preferentially hydrolyzes cholesteryl arachidonate over other cholesteryl esters. biorxiv.org This rapid hydrolysis in cancer cells provides a ready source of arachidonic acid, which can then be used to synthesize eicosanoids that promote cancer progression. biorxiv.orgbiorxiv.org The rate of hydrolysis of cholesteryl arachidonate by LIPA is significantly faster than that of other common cholesteryl esters like cholesteryl oleate (B1233923). researchgate.net
Role as a Precursor Molecule
The arachidonic acid released from the hydrolysis of cholesteryl arachidonate is a precursor to a large family of potent signaling molecules known as eicosanoids.
Prostaglandin (B15479496) Synthesis: In adrenocortical cells, cholesteryl arachidonate serves as a precursor for prostaglandin synthesis, which is stimulated by adrenocorticotropic hormone (ACTH). caymanchem.com
Involvement in Signaling Pathways
Recent studies have elucidated a direct link between cholesteryl arachidonate metabolism and major cellular signaling pathways.
NF-κB Signaling: In cancer metastasis, a feedback loop involving LIPA-driven hydrolysis of cholesteryl arachidonate and the NF-κB signaling pathway has been identified. The products of this hydrolysis can activate NF-κB, which in turn can promote the expression of LIPA, creating a self-perpetuating cycle that drives metastasis. biorxiv.orgresearchgate.net
Oxidation Pathways
The polyunsaturated arachidonate chain of cholesteryl arachidonate is a prime target for both enzymatic and non-enzymatic oxidation.
Lipoxygenase (LOX) Pathway: The 12/15-lipoxygenase enzyme can oxidize cholesteryl arachidonate, leading to the formation of various oxidized cholesteryl esters (OxCEs). nih.gov
Free Radical-Mediated Oxidation: Cholesteryl arachidonate can undergo autoxidation, resulting in a complex mixture of products, including bicyclic endoperoxides. acs.org These oxidized products are biologically active and contribute to the pathology of diseases like atherosclerosis. plos.org
Association with Biomarkers and Disease States
The concentration of cholesteryl arachidonate and its metabolites can be altered in various disease states, making them valuable biomarkers for diagnosis, prognosis, and understanding disease mechanisms.
| Disease/Condition | Biomarker Finding | Implication | Source(s) |
| Atherosclerosis | Increased levels of cholesteryl arachidonate and its oxidized products in atherosclerotic plaques. | Contributes to inflammation and foam cell formation. | nih.govcaymanchem.comahajournals.org |
| Cancer (various types) | Identified as a dominant substrate for LIPA-driven hydrolysis, which is upregulated in aggressive cancers. | Fuels cancer metastasis through the release of arachidonic acid and activation of pro-tumorigenic signaling pathways. | biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net |
| Cystic Fibrosis | Elevated levels in the bronchoalveolar lavage fluid of pediatric patients. | Potential marker of lipid dysregulation and inflammation in the lungs. | caymanchem.com |
| Chorioamnionitis | Increased levels in the placentas of women with this condition. | Suggests a role in the inflammatory processes associated with this pregnancy complication. | caymanchem.com |
| Neurological Disorders | Increased levels of cholesteryl esters, including cholesteryl arachidonate, have been noted in the brains of individuals with Huntington's disease. | May contribute to the pathology of neurodegenerative diseases. | acs.org |
The presence of oxidized cholesteryl arachidonate, such as bicyclic endoperoxide-cholesteryl ester (BEP-CE), in human plasma and atherosclerotic plaques further highlights its role as a marker of cardiovascular disease. nih.govplos.org These findings underscore the growing importance of measuring specific lipid species like cholesteryl arachidonate in clinical and research settings.
Structure
2D Structure
Properties
CAS No. |
604-34-2 |
|---|---|
Molecular Formula |
C47H76O2 |
Molecular Weight |
673.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChI Key |
IMXSFYNMSOULQS-WIMJHLADSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
physical_description |
Solid |
Synonyms |
cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cholesteryl Arachidonate
Enzymatic Esterification of Cholesterol and Arachidonic Acid
The synthesis of cholesteryl arachidonate (B1239269) is primarily achieved through the enzymatic esterification of cholesterol with arachidonic acid. This process is catalyzed by two main enzymes: Lecithin-Cholesterol Acyltransferase (LCAT) in the plasma and Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), within cells.
Role of Lecithin-Cholesterol Acyltransferase (LCAT) in Cholesteryl Arachidonate Synthesis
Lecithin-Cholesterol Acyltransferase (LCAT) is a crucial enzyme found in the bloodstream, primarily associated with high-density lipoproteins (HDL). nih.gov Its main function is to catalyze the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol, thereby forming a cholesteryl ester. uniprot.org This reaction is a key step in the maturation of HDL particles and in the process of reverse cholesterol transport, where excess cholesterol from peripheral tissues is returned to the liver. preprints.org
The specificity of LCAT for different fatty acids can influence the composition of cholesteryl esters in plasma. While human LCAT generally prefers phosphatidylcholine containing oleic or linoleic acid, its positional specificity can be altered in the presence of phosphatidylcholines containing arachidonic acid at the sn-2 position. nih.gov In such cases, there is an increased transfer of the fatty acid from the sn-1 position, which may lead to the formation of saturated cholesteryl esters. nih.gov This altered specificity is thought to be due to steric constraints within the enzyme's active site. nih.gov Interestingly, a single amino acid substitution in human LCAT can change its fatty acyl specificity to resemble that of rat LCAT, which shows a preference for sn-1-palmitoyl-2-arachidonoyl PC. nih.gov This highlights the subtle structural determinants that govern the enzyme's substrate preference and the resulting profile of synthesized cholesteryl esters, including cholesteryl arachidonate. The modification of plasma cholesteryl ester composition, including a decrease in cholesteryl arachidonate, has been observed in mice expressing human LCAT. ahajournals.org
Hydrolysis of Cholesteryl Arachidonate
The breakdown of cholesteryl arachidonate into its constituent molecules, cholesterol and arachidonic acid, is a critical process for releasing these essential components for various cellular functions. This hydrolysis is mediated by a class of enzymes known as cholesterol ester hydrolases.
Cholesterol Ester Hydrolase Activities
Cholesterol ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of cholesteryl esters. sigmaaldrich.com The efficiency of these enzymes can vary depending on the specific fatty acid esterified to cholesterol. Studies have shown that while some CEHs can effectively hydrolyze cholesteryl oleate (B1233923) and linoleate (B1235992), the hydrolysis of cholesteryl arachidonate can be less complete and varies significantly between different forms of the enzyme. nih.gov For instance, one study found that a particular temperature-stable CEH from rat testis exhibited high specificity for cholesteryl oleate and arachidonate, while another temperature-labile form did not hydrolyze it. nih.govresearchgate.net This suggests that the specific enzymatic machinery present in a given tissue or cell type will determine the rate and extent of cholesteryl arachidonate breakdown.
Lysosomal Acid Lipase (B570770) (LIPA) and Cholesteryl Arachidonate Hydrolysis
A key enzyme involved in the hydrolysis of cholesteryl esters within the lysosome is lysosomal acid lipase (LIPA), also known as cholesterol ester hydrolase. proteinatlas.org This enzyme plays a crucial role in breaking down cholesteryl esters and triglycerides that are taken up by the cell, for example, from low-density lipoproteins (LDLs). uniprot.org
Interrelationships with Broader Lipid Metabolism
Integration within the Cholesteryl Ester Cycle
The cholesteryl ester cycle involves the continuous hydrolysis and re-esterification of cellular cholesteryl esters and has a half-life of approximately 24 hours. frontiersin.org Cholesteryl arachidonate is an integral part of this cycle. In animal tissues, particularly the liver, adrenals, and plasma lipoproteins, cholesterol is frequently esterified with various fatty acids, most notably essential fatty acids like arachidonic acid, to form cholesteryl esters. gerli.com These esters are then stored in cytosolic lipid droplets. gerli.com
The cycle begins with the esterification of free cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT). gerli.com The resulting cholesteryl esters, including cholesteryl arachidonate, are then available for hydrolysis by lipases such as LIPA, releasing free cholesterol and the constituent fatty acid—in this case, arachidonic acid. nih.govfrontiersin.org This free cholesterol can then be re-esterified, continuing the cycle. The efficient hydrolysis of cholesteryl arachidonate by LIPA ensures a rapid release of arachidonic acid, a crucial precursor for various signaling molecules, thereby linking the cholesteryl ester cycle to other metabolic pathways. researchgate.netbiorxiv.org
Linkages with Arachidonic Acid Metabolism Pathways
The hydrolysis of cholesteryl arachidonate releases free arachidonic acid, which is a key substrate for several major metabolic pathways that produce a wide array of bioactive lipid mediators. researchgate.netnih.govnih.gov These pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. researchgate.netnih.govfrontiersin.org
Upon its release from cholesteryl arachidonate, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govbiorxiv.org This pathway converts arachidonic acid into prostanoids, which include prostaglandins (B1171923) and thromboxanes. researchgate.netfrontiersin.orgmdpi.com The COX enzymes catalyze a two-step process, first converting arachidonic acid to prostaglandin (B15479496) G2 (PGG2) and then reducing it to prostaglandin H2 (PGH2). biorxiv.org PGH2 serves as the precursor for the synthesis of various other prostaglandins and thromboxane (B8750289) A2. researchgate.netbiorxiv.org This metabolic link is significant in processes such as inflammation and platelet aggregation. mdpi.com
Free arachidonic acid derived from cholesteryl arachidonate is also a primary substrate for lipoxygenase (LOX) enzymes. nih.govfrontiersin.org The LOX pathway leads to the production of leukotrienes and lipoxins. researchgate.netnih.gov Different LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, act on arachidonic acid to produce various hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to leukotrienes or lipoxins. nih.govnih.gov For example, 5-LOX initiates the synthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Conversely, interactions between different LOX enzymes can lead to the production of lipoxins, which are involved in the resolution of inflammation. allergolyon.fr Notably, 15-lipoxygenase can directly oxidize the arachidonate moiety within cholesteryl arachidonate to form cholesteryl 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (CE(12-HETE)). nih.gov
The third major pathway for arachidonic acid metabolism is the cytochrome P450 (CYP450) pathway. researchgate.netnih.govfrontiersin.org This pathway, primarily active in the liver, involves CYP450 epoxygenases and ω-hydroxylases that metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). researchgate.netfrontiersin.org These metabolites are involved in regulating vascular tone and other physiological processes. mdpi.comfrontiersin.org The CYP450 system is a large family of enzymes that metabolize a wide range of endogenous and exogenous compounds, and the metabolism of arachidonic acid is a key part of its function. nih.govresearchgate.net
Cholesteryl Arachidonate in Lipoprotein Metabolism and Transport
Association with Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL)
Cholesteryl arachidonate is a structural component of both low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.govcaymanchem.com Cholesteryl esters, including cholesteryl arachidonate, are sequestered in the hydrophobic core of these lipoprotein particles, which allows for their transport through the aqueous environment of the blood. frontiersin.org LDL is the primary carrier of cholesterol to peripheral tissues, and its core is rich in cholesteryl esters. nih.gov Cholesteryl arachidonate is one of the specific molecular species found within this LDL core. caymanchem.com
The formation of cholesteryl esters within lipoproteins is largely catalyzed by the enzyme lecithin-cholesterol acyltransferase (LCAT). wikipedia.orgnih.gov LCAT is primarily associated with HDL particles in the plasma. wikipedia.orgbiovendor.com It acts by transferring a fatty acid, such as arachidonic acid, from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol on the surface of HDL and LDL. wikipedia.orgnih.govnih.gov This enzymatic reaction is crucial for the maturation of HDL particles, transforming nascent, discoidal HDL into larger, spherical particles as cholesteryl esters move into the core. wikipedia.org While LCAT is the main enzyme for cholesterol esterification in plasma, studies have also shown that free arachidonic acid and triglycerides enriched with arachidonic acid are significantly associated with plasma concentrations of LDL-cholesterol and apolipoprotein B (ApoB), the primary protein component of LDL. nih.govnih.gov This suggests a direct link between arachidonic acid availability and the composition of LDL particles. nih.govnih.gov
Oxidation of the polyunsaturated arachidonate chain within LDL particles is a significant event in the context of atherosclerosis. caymanchem.comnih.gov Oxidized cholesteryl arachidonate has been identified in human atherosclerotic lesions, where it can contribute to the inflammatory processes that drive disease progression. nih.gov
Table 1: Key Proteins and Lipoproteins in Cholesteryl Arachidonate Metabolism
| Entity | Type | Primary Function Related to Cholesteryl Arachidonate | Associated Lipoproteins |
|---|---|---|---|
| Low-Density Lipoprotein (LDL) | Lipoprotein | Transports cholesteryl arachidonate from the liver to peripheral tissues. nih.gov | N/A |
| High-Density Lipoprotein (HDL) | Lipoprotein | Participates in reverse cholesterol transport; site of LCAT activity. wikipedia.org | N/A |
| Lecithin-Cholesterol Acyltransferase (LCAT) | Enzyme | Catalyzes the formation of cholesteryl arachidonate in plasma. wikipedia.orgnih.gov | HDL, LDL wikipedia.org |
| Cholesteryl Ester Transfer Protein (CETP) | Transfer Protein | Mediates the exchange of cholesteryl arachidonate between lipoproteins. nih.govwikipedia.org | HDL, LDL, VLDL wikipedia.org |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Enzyme | Catalyzes intracellular esterification of cholesterol, forming cholesteryl esters for storage or transport. wikipedia.orgfrontiersin.org | N/A (Intracellular) |
Exchange and Transfer Processes
The movement of cholesteryl arachidonate between different classes of lipoproteins is a dynamic process primarily mediated by the cholesteryl ester transfer protein (CETP). nih.govwikipedia.org CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides among lipoproteins. wikipedia.org A key function of CETP is the heteroexchange of cholesteryl esters from HDL for triglycerides from apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL. wikipedia.org This process is a critical step in reverse cholesterol transport, allowing cholesterol collected by HDL from peripheral tissues to be returned to the liver for excretion via the LDL receptor pathway. mdpi.com
Research has shown that CETP facilitates the transfer of all major cholesteryl ester species found in plasma, including cholesteryl arachidonate. nih.gov However, the protein exhibits a degree of substrate specificity, meaning the rate of transfer is influenced by the fatty acid component of the cholesteryl ester. nih.gov Studies using reconstituted HDL as a donor have demonstrated that the transfer rate for cholesteryl arachidonate is lower than that for cholesteryl oleate and cholesteryl linoleate, but higher than that for cholesteryl palmitate. nih.gov This specificity appears to be an intrinsic property of the transfer protein rather than being dependent on the availability of the substrate within the donor lipoprotein. nih.gov The exchange of oxidized cholesteryl esters between LDL and HDL is also mediated by CETP. nih.govnih.gov
Table 2: Relative Transfer Rates of Cholesteryl Esters by Lipid Transfer Protein
| Cholesteryl Ester Species | Relative Transfer Rate |
|---|---|
| Cholesteryl Oleate | > Cholesteryl Linoleate |
| Cholesteryl Linoleate | > Cholesteryl Arachidonate |
| Cholesteryl Arachidonate | > Cholesteryl Palmitate |
| Cholesteryl Palmitate | (Baseline) |
Source: Adapted from research findings on the specificity of lipid transfer protein. nih.gov
Cellular and Subcellular Dynamics of Cholesteryl Arachidonate
Intracellular Trafficking Mechanisms
The intracellular journey of cholesteryl esters, including cholesteryl arachidonate (B1239269), is a highly regulated process involving multiple organelles and pathways. This trafficking is crucial for maintaining cellular cholesterol homeostasis and supplying arachidonic acid for various cellular functions.
Endosomal and Lysosomal Pathways in Cholesteryl Arachidonate Processing
Cells primarily acquire cholesteryl esters from circulating low-density lipoproteins (LDL) through receptor-mediated endocytosis. mdpi.combiologists.com Once internalized, the LDL particles are transported through the endocytic pathway to late endosomes and lysosomes. biologists.comnih.gov Within these acidic compartments, lysosomal acid lipase (B570770) (LAL), encoded by the LIPA gene, plays a singular and critical role in hydrolyzing the cholesteryl esters to release free cholesterol and fatty acids. nih.govahajournals.orgahajournals.org The efficiency of this hydrolysis can be influenced by the cholesterol content of the lysosomal membrane; high levels of free cholesterol can inhibit further cholesteryl ester breakdown. nih.govcambridge.org
Deficiency in LAL activity leads to a group of genetic disorders known as LAL deficiency (which includes conditions previously called Wolman disease and cholesteryl ester storage disease), characterized by the massive accumulation of cholesteryl esters and triglycerides within lysosomes of various tissues, including the liver. laldsource.comwjgnet.comnih.gov Studies have shown that exogenous recombinant human LAL can be taken up by cells, targeted to lysosomes, and restore the hydrolysis of stored cholesteryl esters, highlighting the central role of this enzyme in the lysosomal processing pathway. ahajournals.orgwjgnet.com The released free cholesterol is then transported out of the late endosomes/lysosomes by the action of proteins like Niemann-Pick type C1 (NPC1) and NPC2 to various cellular destinations, including the plasma membrane and the endoplasmic reticulum for re-esterification. mdpi.combiologists.comspringermedizin.de
Role in Lipid Droplet Formation and Homeostasis
Lipid droplets are cellular organelles specialized in storing neutral lipids, primarily triacylglycerols and cholesteryl esters, including cholesteryl arachidonate. csic.esencyclopedia.pubwikipedia.org They consist of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins. csic.eswikipedia.org The formation of lipid droplets originates from the endoplasmic reticulum (ER), where the synthesis of cholesteryl esters from cholesterol and long-chain fatty acids is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs). encyclopedia.pubcreative-proteomics.com These newly synthesized cholesteryl esters accumulate between the leaflets of the ER membrane, eventually budding off to form cytosolic lipid droplets. wikipedia.org
These stored cholesteryl esters are not static; they can be mobilized to provide free cholesterol and fatty acids when needed. This hydrolysis is mediated by neutral cholesteryl ester hydrolases (nCEH), with hormone-sensitive lipase (HSL) being a key enzyme in this process in various cell types, including macrophages and steroidogenic tissues. nih.govresearchgate.netahajournals.org HSL is predominantly located in the cytoplasm and can associate with lipid droplets to hydrolyze the stored cholesteryl esters. researchgate.netnih.gov The release of arachidonic acid from cholesteryl arachidonate stored in lipid droplets is a significant source of this fatty acid for the synthesis of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes. encyclopedia.pubcaymanchem.com For instance, in adrenocortical cells, ACTH-stimulated prostaglandin (B15479496) synthesis utilizes arachidonic acid derived from the hydrolysis of cholesteryl arachidonate. caymanchem.com
Cellular Localization and Distribution
Cholesteryl arachidonate is not uniformly distributed within the cell but is found in specific subcellular compartments. As a major component of LDL, it is found within the endosomal-lysosomal system following endocytosis. nih.govcaymanchem.com Significant amounts of cholesteryl arachidonate are also stored within the neutral lipid core of cytoplasmic lipid droplets. creative-proteomics.combiorxiv.org
In addition to these storage pools, cholesteryl arachidonate is present in plasma and has been identified in specific tissues under both normal and pathological conditions. For example, it is found in the adrenal gland, where it serves as a precursor for steroid hormone and prostaglandin synthesis. caymanchem.com Increased levels of cholesteryl arachidonate have been noted in the bronchoalveolar lavage fluid of pediatric cystic fibrosis patients and in the placentas of women with chorioamnionitis. caymanchem.com In the context of atherosclerosis, the oxidation of the arachidonate component of cholesteryl arachidonate within LDL particles contributes to macrophage activation and the formation of foam cells. caymanchem.com
Regulation of Intracellular Cholesteryl Arachidonate Levels
The intracellular concentration of cholesteryl arachidonate is tightly controlled through the regulation of the enzymes responsible for its synthesis and breakdown. This regulation occurs at both the transcriptional and post-translational levels and is influenced by cellular sterol levels, hormones, and cytokines.
Transcriptional Regulation of Enzymes involved in Cholesteryl Arachidonate Metabolism
The synthesis of cholesteryl esters is catalyzed by two isoenzymes, ACAT1 and ACAT2. nih.govmdpi.com While ACAT1 is expressed ubiquitously, ACAT2 expression is more restricted, primarily to the liver and intestines. ki.seoup.com Studies in human hepatoma cell lines have shown that ACAT2 expression is transcriptionally upregulated by cholesterol, leading to increased enzyme activity and cholesteryl ester storage. nih.govresearchgate.net This suggests a feedback mechanism where high cellular cholesterol levels promote its own esterification for storage. The transcription factors Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are master regulators of cholesterol homeostasis, but ACAT genes themselves lack sterol regulatory elements in their promoters. nih.govphysiology.org However, other transcription factors, such as hepatic nuclear factors (HNFs), are implicated in the regulation of the human ACAT2 promoter. ki.se
The hydrolysis of cholesteryl esters is carried out by both acid and neutral hydrolases. The gene for the key neutral hydrolase, LIPE (encoding HSL), is subject to transcriptional regulation. researchgate.net The expression of lysosomal acid lipase (LIPA) is also regulated, and its deficiency leads to cholesteryl ester accumulation. ahajournals.orgahajournals.org
Hormonal and Cytokine Modulation of Cholesteryl Arachidonate Metabolism
Hormones are significant modulators of cholesteryl ester metabolism. In steroidogenic tissues like the adrenal gland, hormones such as ACTH stimulate the hydrolysis of stored cholesteryl esters by activating HSL, thereby releasing cholesterol for steroid hormone synthesis. oup.compnas.org This activation is often mediated through cAMP-dependent pathways. pnas.org Glucocorticoids, on the other hand, have been shown to stimulate cholesteryl ester formation in human smooth muscle cells by increasing ACAT activity and decreasing neutral cholesteryl ester hydrolase activity. ahajournals.org This leads to an accumulation of intracellular cholesteryl esters and can impair cholesterol efflux. ahajournals.org
Cytokines, particularly those involved in inflammatory responses, also impact cholesteryl arachidonate metabolism. The pro-inflammatory cytokine interferon-gamma (IFN-γ), found in atherosclerotic lesions, has been shown to increase the accumulation of cholesteryl esters in macrophage foam cells. nih.gov This effect is associated with a twofold increase in ACAT activity and mRNA levels, without a corresponding change in neutral cholesteryl ester hydrolase activity. nih.gov This IFN-γ-induced alteration in cholesterol trafficking contributes to foam cell formation. nih.gov Other cytokines, such as those categorized as Th1/Th17 and Th2, can also differentially regulate the expression of genes involved in lipid metabolism in various cell types. frontiersin.org Furthermore, there is evidence of cross-talk between the metabolism of cholesterol, phospholipids (B1166683), and sphingolipids, where cytokines can modulate enzymes in more than one of these pathways simultaneously. preprints.org
Biological Functions and Mechanistic Investigations of Cholesteryl Arachidonate
Role as a Reservoir for Bioactive Lipids
Cholesteryl arachidonate (B1239269), an ester formed from cholesterol and arachidonic acid, serves as a crucial storage molecule for bioactive lipids. cymitquimica.com Found within cellular membranes and plasma lipoproteins, it plays a role in maintaining membrane structure and fluidity. cymitquimica.comcaymanchem.com Primarily, it functions as a depot for arachidonic acid, a polyunsaturated omega-6 fatty acid that is a precursor to a wide array of signaling molecules. cymitquimica.comwikipedia.org Neutral lipids, including cholesteryl esters and triacylglycerols, are stored in cellular organelles known as lipid droplets, which act as reservoirs for the precursors of proinflammatory lipids. frontiersin.org
Release of Arachidonic Acid for Eicosanoid Synthesis
The availability of free arachidonic acid is a critical rate-limiting step for the production of eicosanoids, a family of potent signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. balsinde.orgcsic.es Cholesteryl arachidonate can be hydrolyzed to release its constituent arachidonic acid. caymanchem.comcaymanchem.com This process is particularly noted in adrenocortical cells, where ACTH stimulation leads to the hydrolysis of cholesteryl arachidonate to provide arachidonic acid for prostaglandin (B15479496) synthesis. caymanchem.comcaymanchem.com In various cell types, upon receiving appropriate stimuli, phospholipase enzymes, particularly phospholipase A2 (PLA2), catalyze the release of arachidonic acid from its esterified storage forms, making it available for enzymatic conversion into eicosanoids by cyclooxygenase and lipoxygenase pathways. wikipedia.orgcsic.esahajournals.org
Involvement in Cellular Signaling Pathways
Cholesteryl arachidonate and its metabolites are deeply involved in modulating cellular signaling cascades, particularly those related to inflammation and immune responses. The oxidation of its arachidonate component, often occurring within low-density lipoproteins (LDL), generates molecules that can activate specific signaling pathways in immune cells like macrophages. caymanchem.comcaymanchem.com
Macrophage Activation and Associated Signaling
Oxidized cholesteryl esters (OxCEs) are recognized as biologically active components of minimally oxidized LDL (mmLDL) that trigger inflammatory responses in macrophages. plos.orgnih.gov A specific polyoxygenated derivative of cholesteryl arachidonate, identified as having bicyclic endoperoxide and hydroperoxide groups (BEP-CE), has been shown to be a potent activator of macrophages. plos.orgnih.gov This activation is a key event in processes such as atherosclerosis, where it contributes to foam cell formation. caymanchem.comcaymanchem.com The signaling initiated by BEP-CE in macrophages leads to cytokine secretion and increased lipid uptake. plos.orgfrontiersin.org
Research has identified that BEP-CE acts as an endogenous ligand that activates Toll-like receptor 4 (TLR4). plos.orgnih.gov The activation process involves binding to the TLR4/MD-2 complex, which induces TLR4 dimerization. plos.orgresearchgate.net Unlike signaling by other TLR4 ligands like lipopolysaccharide (LPS), the downstream effects of BEP-CE are largely mediated by the non-receptor spleen tyrosine kinase (SYK), with minimal involvement of the MyD88 adaptor protein. nih.gov SYK is recruited to the TLR4 signaling complex and becomes phosphorylated. nih.govahajournals.org Studies using bone marrow-derived macrophages from TLR4 and SYK knockout mice confirmed that these two components are essential for the cellular response to BEP-CE. plos.orgnih.gov
The TLR4/SYK-dependent signaling cascade initiated by oxidized cholesteryl arachidonate derivatives like BEP-CE leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK). plos.orgnih.gov Phosphorylation of SYK activates a signaling cascade that includes ERK1/2 and JNK. plos.orgnih.gov The activation of these kinases is crucial for mediating many of the effects of mmLDL and BEP-CE in macrophages. nih.gov For instance, the expression of the cytokine CXCL2 is dependent on ERK1/2-mediated phosphorylation of FOS and JNK-mediated phosphorylation of JUN, which together form the AP-1 transcription factor. nih.gov Lipoproteins isolated from zebrafish larvae fed a high-cholesterol diet, which contained elevated levels of oxidized cholesteryl arachidonate, were also shown to induce the phosphorylation of ERK1/2 and JNK in murine macrophages. researchgate.net
Table 1: Key Proteins in Cholesteryl Arachidonate-Mediated Macrophage Signaling
| Protein | Full Name | Role in Pathway | Citations |
|---|---|---|---|
| BEP-CE | Bicyclic Endoperoxide-Cholesteryl Ester | An oxidized form of cholesteryl arachidonate that acts as a signaling ligand. | plos.orgnih.gov |
| TLR4 | Toll-like Receptor 4 | Cell surface receptor that binds BEP-CE, initiating the signaling cascade. | plos.orgnih.govahajournals.org |
| MD-2 | Myeloid Differentiation factor 2 | A co-receptor that forms a complex with TLR4 required for ligand binding and receptor dimerization. | plos.orgresearchgate.net |
| SYK | Spleen Tyrosine Kinase | A non-receptor tyrosine kinase that is recruited to TLR4 and gets phosphorylated, mediating downstream signaling. | plos.orgnih.govnih.gov |
| ERK1/2 | Extracellular signal-regulated kinase 1/2 | A downstream MAPK that is phosphorylated and activated by the TLR4/SYK pathway. | plos.orgnih.govnih.gov |
| JNK | c-Jun N-terminal kinase | A downstream MAPK that is phosphorylated and activated, contributing to gene expression changes. | plos.orgnih.govresearchgate.net |
TLR4/MD-2/SYK-Dependent Signaling
NF-κB Signaling Pathway Interactions
The hydrolysis of cholesteryl arachidonate is also linked to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation and cell survival. biorxiv.org In cancer cells, the enzyme lysosomal acid lipase (B570770) (LIPA) has been identified as the key regulator of cholesteryl ester hydrolysis, with cholesteryl arachidonate being a major substrate. biorxiv.orgresearchgate.net The rapid, LIPA-driven hydrolysis of cholesteryl arachidonate releases arachidonic acid, which has been shown to promote NF-κB activation. biorxiv.org This creates a positive feedback loop where LIPA-driven hydrolysis promotes NF-κB signaling, and NF-κB family members, in turn, positively regulate the expression of LIPA. biorxiv.orgresearchgate.net This LIPA-CE-NFκB feedback mechanism has been implicated in promoting cancer metastasis. biorxiv.orgresearchgate.netbiorxiv.org
Antimicrobial Activity of Cholesteryl Arachidonate
Once primarily regarded as a storage and transport form of cholesterol and fatty acids, cholesteryl arachidonate is now recognized as an active component of the innate immune system. wjgnet.comnih.gov This lipid is present in various bodily secretions, including human nasal fluid, and contributes to the first-line defense against microbial invaders on mucosal surfaces. nih.govnih.govsemanticscholar.org Research has demonstrated that cholesteryl arachidonate, often in combination with other lipids, possesses direct antimicrobial properties against a range of bacteria. nih.govnih.govaai.orgoup.com
When less polar lipids, including cholesteryl esters, were selectively removed from human nasal fluid, the fluid's inherent antibacterial activity against Pseudomonas aeruginosa significantly decreased. nih.govnih.gov This activity was partially restored when the lipids were added back, highlighting the contribution of these lipid components to mucosal defense. nih.govnih.gov In-vitro studies using liposomal formulations of cholesteryl arachidonate confirmed its growth-inhibitory effects against both Gram-negative and Gram-positive bacteria. wjgnet.comnih.gov
| Bacterial Species | Observed Effect | Study Context | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Growth inhibition / Bacteriostatic activity | Tested in liposomal formulations; found in nasal fluid. | nih.govnih.govsemanticscholar.orgplos.org |
| Staphylococcus epidermidis | Antibacterial activity | Tested in liposomal formulations. | frontiersin.orgtandfonline.com |
| Gram-positive bacteria (general) | Inhibitory activity | Tested in liposomal formulations. | nih.gov |
| Gram-negative bacteria (general) | Inhibitory activity | Tested in liposomal formulations. | nih.gov |
Mechanisms of Antimicrobial Action
The precise mechanisms by which cholesteryl arachidonate exerts its antimicrobial effects are multifaceted and a subject of ongoing investigation. The primary proposed mechanism involves the disruption of the bacterial cell membrane. wjgnet.com Influenced by the three-dimensional shape and the saturation status of their acyl chains, antimicrobial lipids can interfere with the bacterial membrane, leading to changes in permeability and the disruption of membrane-bound enzyme complexes. wjgnet.com
Another proposed mechanism involves lipid peroxidation. tandfonline.comtandfonline.com According to this hypothesis, cholesteryl arachidonate can be peroxidized, leading to the formation of cytotoxic by-products that are damaging to the microbes. tandfonline.comtandfonline.com This process would create a hostile environment for bacterial survival.
Studies have specifically identified cholesteryl arachidonate as having bacteriostatic activity against P. aeruginosa. nih.gov When tested in liposomal formulations, it demonstrated significant growth inhibition. nih.gov It is important to note that while cholesteryl arachidonate shows activity against pathogens like P. aeruginosa, some bacteria that commonly colonize mucosal surfaces, such as Staphylococcus aureus, may possess resistance mechanisms to these lipid effectors. asm.org
Synergistic Effects with Other Antimicrobial Components
The antimicrobial action of cholesteryl arachidonate is often enhanced when acting in concert with other components of the innate immune system. semanticscholar.org This synergy is a key feature of mucosal defense, creating a more potent antimicrobial barrier than any single component could achieve alone.
A significant synergistic relationship has been identified between the lipid fraction of nasal fluid, which contains cholesteryl arachidonate, and antimicrobial peptides. plos.org Specifically, lipids extracted from nasal fluid demonstrated direct antibacterial activity that was synergistic with human neutrophil peptide-2 (HNP-2) against P. aeruginosa. nih.govnih.govnih.gov This cooperation between lipid and peptide effectors is crucial for a robust innate immune response in the airways. semanticscholar.orgplos.org
While direct studies on cholesteryl arachidonate are specific, related research on other cholesteryl esters further supports the concept of synergy. For example, cholesteryl linoleate (B1235992) has been shown to work with the antibiotic vancomycin (B549263) to resensitize resistant bacterial strains, suggesting that cholesteryl esters may have a broader role in potentiating the activity of other antimicrobial agents. tandfonline.comtandfonline.com
| Lipid Component(s) | Synergistic Partner | Target Organism | Reference |
|---|---|---|---|
| Nasal fluid non-polar lipids (containing Cholesteryl arachidonate) | Human Neutrophil Peptide-2 (HNP-2) | Pseudomonas aeruginosa | nih.govnih.govsemanticscholar.orgplos.org |
| Cholesteryl linoleate | Vancomycin | Enterococcus faecalis (vancomycin-resistant) | tandfonline.comtandfonline.com |
Oxidation Products of Cholesteryl Arachidonate and Their Biological Activity
Formation of Oxidized Cholesteryl Arachidonates
The susceptibility of the arachidonate (B1239269) acyl chain to oxidation is due to the multiple bis-allylic positions, which have weaker C-H bonds that are prone to hydrogen abstraction, initiating lipid peroxidation. frontiersin.org This process can occur spontaneously through free radical mechanisms or be catalyzed by enzymes.
Autoxidation of cholesteryl arachidonate is a non-enzymatic process initiated by free radicals. This reaction leads to a complex mixture of primary and secondary oxidation products. nih.govnih.gov The process begins with the abstraction of a hydrogen atom from the arachidonate chain, forming a lipid radical. frontiersin.org This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov This free radical-initiated process generates a variety of products, including hydroperoxides, monocyclic peroxides, serial cyclic peroxides, and bicyclic endoperoxides. nih.govnih.govnih.gov A novel class of peroxides, termed dioxolane-isoprostanes, which contain both a bicyclic endoperoxide and a dioxolane peroxide functionality, have also been identified from the in vitro autoxidation of cholesteryl arachidonate. nih.gov
Cholesteryl arachidonate is a preferred substrate for lipoxygenases (LOXs), particularly the 12/15-lipoxygenase (12/15-LO) enzyme, which is homologous to human and rabbit 15-lipoxygenase (15-LO). frontiersin.orgnih.govsci-hub.se Unlike other enzymes that preferentially oxidize free fatty acids, 15-LO can directly oxygenate esterified fatty acids within cholesteryl esters. frontiersin.orgfrontiersin.org The enzymatic reaction involves the stereospecific insertion of oxygen into the arachidonate chain. For example, murine 15-LO exclusively oxidizes cholesteryl arachidonate to form cholesteryl 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (after reduction of the hydroperoxide). nih.gov Similarly, soybean 15-LO is used experimentally to generate oxidized cholesteryl arachidonate. plos.orgcapes.gov.br Products of this initial enzymatic oxidation are themselves susceptible to further free radical-mediated reactions, leading to more complex, polyoxygenated products such as Bicyclic Endoperoxide-Cholesteryl Esters (BEP-CE). frontiersin.orgnih.govnih.gov Studies have shown that in human atherosclerotic plaques, an estimated 16% of cholesteryl arachidonate is oxidized through both enzymatic and non-enzymatic pathways. frontiersin.orgfrontiersin.org
Autoxidation Processes
Characterization of Specific Oxidation Products
The oxidation of cholesteryl arachidonate yields several distinct classes of compounds, which have been characterized using advanced analytical techniques like mass spectrometry.
The primary products of both autoxidation and lipoxygenase-mediated oxidation are cholesteryl ester hydroperoxides (CEOOHs). ahajournals.orgahajournals.org Free radical oxidation of the arachidonate moiety yields a mixture of six positional hydroperoxide isomers. imrpress.comacs.org These initial hydroperoxides can undergo further reactions to form more complex cyclic peroxides, including monocyclic and serial-cyclic peroxides. nih.govnih.govresearchgate.net The presence of these hydroperoxides has been reported in human plasma. frontiersin.org
| Compound Name | Abbreviation | Formation Pathway |
|---|---|---|
| Cholesteryl 5-hydroperoxyeicosatetraenoate | 5-HPETE-CE | Autoxidation |
| Cholesteryl 8-hydroperoxyeicosatetraenoate | 8-HPETE-CE | Autoxidation |
| Cholesteryl 9-hydroperoxyeicosatetraenoate | 9-HPETE-CE | Autoxidation |
| Cholesteryl 11-hydroperoxyeicosatetraenoate | 11-HPETE-CE | Autoxidation |
| Cholesteryl 12-hydroperoxyeicosatetraenoate | 12-HPETE-CE | Autoxidation, Enzymatic (15-LO) |
| Cholesteryl 15-hydroperoxyeicosatetraenoate | 15-HPETE-CE | Autoxidation, Enzymatic (15-LO) |
Further oxidation and cyclization of hydroperoxide precursors lead to the formation of isoprostane-like structures known as bicyclic endoperoxides (BEPs). nih.gov These compounds are a prominent type of polyoxygenated product derived from cholesteryl arachidonate. nih.gov BEP-CEs are characterized by the presence of a bicyclic endoperoxide group and can also contain a hydroperoxide group, such as in cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate. nih.govnih.gov All four possible types of prostaglandin-like bicyclic endoperoxides (Types I-IV) have been detected following the autoxidation of cholesteryl arachidonate, arising from different regioisomeric hydroperoxides. nih.gov The formation of these compounds has been confirmed in vitro and they have been detected in human atherosclerotic lesions. nih.govplos.orgnih.gov
| Endoperoxide Type | Precursor Hydroperoxide | Formation Pathway |
|---|---|---|
| Type I | Regioisomeric Hydroperoxide | Autoxidation |
| Type II | Regioisomeric Hydroperoxide | Autoxidation |
| Type III | Regioisomeric Hydroperoxide | Autoxidation |
| Type IV | Regioisomeric Hydroperoxide (e.g., Ch-15-HpETE) | Autoxidation |
Core aldehydes are secondary oxidation products formed from the cleavage of the fatty acyl chain of cholesteryl ester hydroperoxides. imrpress.com In the case of cholesteryl arachidonate peroxidation, the primary core aldehyde product identified is cholesteryl 5-oxovalerate. nih.govnih.govcapes.gov.br In addition to this major product, smaller quantities of other core aldehydes are also formed. nih.govcapes.gov.br These aldehydes can be formed on both the cholesterol and oxycholesterol backbone, with the arachidonic acid moiety reacting more rapidly than the sterol ring. nih.gov The formation of these aldehydes has been demonstrated in vitro during the oxidation of low-density lipoproteins. nih.goveui.eu
| Compound Name | Relative Abundance |
|---|---|
| Cholesteryl 5-oxovalerate | Main product |
| Cholesteryl 4-oxobutyrate | Minor product |
| Cholesteryl 6-oxohexenoate | Minor product |
| Cholesteryl 7-oxoheptenoate | Minor product |
| Cholesteryl 8-oxooctenoate | Minor product |
| Cholesteryl 9-oxononenoate | Minor product |
| Cholesteryl 9-oxononadienoate | Minor product |
| Cholesteryl 10-oxodecadienoate | Minor product |
Bicyclic Endoperoxides (BEP-CE)
Bioactivity of Oxidized Cholesteryl Arachidonates
Oxidized cholesteryl esters (OxCEs), derived from cholesteryl arachidonate, are not inert molecules but rather potent signaling entities that can elicit profound biological responses. nih.govnih.gov These molecules are found in oxidized low-density lipoprotein (OxLDL) and human atherosclerotic lesions. nih.govplos.orgfrontiersin.org The biological activity of these oxidized lipids is a critical factor in the progression of inflammatory diseases such as atherosclerosis. nih.govresearchgate.net
One of the most well-characterized oxidation products of cholesteryl arachidonate is cholesteryl (9,11)-epidioxy-15-hydroperoxy-(5Z,13E)-prostadienoate, commonly referred to as BEP-CE. nih.govfrontiersin.orgnih.gov This polyoxygenated molecule, containing a bicyclic endoperoxide and a hydroperoxide group, has been identified as a key bioactive component. nih.govplos.org BEP-CE has been detected in human plasma and within atherosclerotic plaques, underscoring its clinical relevance. nih.govplos.orgnih.govmdpi.com The biological effects of BEP-CE and other related oxidized cholesteryl arachidonates are primarily mediated through their interaction with specific cellular receptors and signaling pathways. plos.orgfrontiersin.org
Oxidized forms of cholesteryl arachidonate are potent activators of macrophages, key immune cells involved in the inflammatory response. nih.gov Their interaction with macrophages triggers a cascade of events that contribute to the development and progression of atherosclerosis.
One of the primary mechanisms by which oxidized cholesteryl arachidonates, such as BEP-CE, exert their effects on macrophages is through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govplos.orgescholarship.org Unlike the typical activation of TLR4 by bacterial lipopolysaccharide (LPS), OxCEs engage the receptor in a manner that involves the co-receptor MD-2. nih.govfrontiersin.orgescholarship.org This interaction leads to the dimerization of TLR4 and the recruitment of downstream signaling molecules. nih.govplos.orgescholarship.org
Following TLR4 activation, a signaling cascade is initiated that is dependent on spleen tyrosine kinase (SYK), rather than the MyD88-dependent pathway typically associated with LPS. nih.govplos.orgfrontiersin.org This SYK-dependent signaling leads to several key macrophage responses:
Macropinocytosis and Foam Cell Formation: Activated macrophages exhibit enhanced macropinocytosis, a form of fluid-phase uptake. nih.govplos.orgahajournals.org This process allows the macrophages to internalize large amounts of lipoproteins, including native LDL, leading to the accumulation of intracellular lipids and the transformation of macrophages into foam cells, a hallmark of atherosclerotic lesions. plos.orgfrontiersin.orgahajournals.orgmdpi.com
Generation of Reactive Oxygen Species (ROS): The activation of the TLR4/SYK pathway also results in the production of ROS through the activation of NADPH oxidase 2 (NOX2). nih.govfrontiersin.org This increase in oxidative stress can further contribute to the oxidation of lipoproteins and amplify the inflammatory response.
Cytoskeletal Reorganization: Macrophages exposed to oxidized cholesteryl arachidonate undergo significant changes in their cytoskeleton, including membrane ruffling and cell spreading. frontiersin.orgahajournals.orgescholarship.org These changes are essential for the process of macropinocytosis.
Secretion of Inflammatory Cytokines: The signaling cascade triggered by oxidized cholesteryl arachidonate induces the expression and secretion of various pro-inflammatory cytokines and chemokines, such as CXCL2 (MIP-2). nih.govplos.orgfrontiersin.org
The table below summarizes the key macrophage responses to oxidized cholesteryl arachidonates.
| Macrophage Response | Key Mediators | Outcome | References |
| Receptor Activation | TLR4/MD-2 | Initiation of intracellular signaling | nih.govplos.orgescholarship.org |
| Intracellular Signaling | SYK, ERK1/2, JNK | Signal transduction to downstream effectors | nih.govplos.orgfrontiersin.org |
| Lipid Uptake | Macropinocytosis | Foam cell formation | nih.govplos.orgahajournals.org |
| Oxidative Stress | NADPH Oxidase 2 (NOX2) | Generation of Reactive Oxygen Species (ROS) | nih.govfrontiersin.org |
| Cytokine Secretion | CXCL2 (MIP-2) | Amplification of inflammatory response | nih.govplos.orgfrontiersin.org |
The bioactivity of oxidized cholesteryl arachidonates extends beyond the direct activation of macrophages and plays a significant role in the broader context of chronic inflammatory processes, particularly in the pathogenesis of atherosclerosis. nih.govnih.govmdpi.com The inflammatory responses triggered by these lipids contribute to the initiation and progression of atherosclerotic plaques. nih.govnih.gov
The presence of oxidized cholesteryl arachidonate products, like BEP-CE, within human atherosclerotic lesions provides strong evidence for their involvement in vascular inflammation. nih.govfrontiersin.org These molecules act as endogenous "danger signals" or damage-associated molecular patterns (DAMPs) that are recognized by the innate immune system. escholarship.org The subsequent activation of macrophages and the release of inflammatory mediators create a pro-inflammatory microenvironment within the arterial wall. nih.govmdpi.com
The inflammatory cascade initiated by oxidized cholesteryl arachidonates includes several key events:
Monocyte Adhesion: Oxidized cholesteryl esters can promote the adhesion of monocytes to endothelial cells, a critical early step in the formation of atherosclerotic lesions. nih.gov
Expression of Inflammatory Genes: The activation of TLR4 signaling pathways in macrophages leads to the expression of a suite of pro-inflammatory genes, perpetuating the inflammatory cycle. nih.govmdpi.com
Contribution to Oxidized LDL Effects: Oxidized cholesteryl esters are major bioactive components of minimally modified LDL (mmLDL), contributing significantly to its pro-atherogenic and pro-inflammatory properties. nih.govplos.orgescholarship.org
The table below outlines the role of oxidized cholesteryl arachidonates in key inflammatory processes.
| Inflammatory Process | Mechanism | Consequence | References |
| Atherosclerosis Initiation | Monocyte adhesion to endothelium | Recruitment of inflammatory cells to the vessel wall | nih.gov |
| Plaque Progression | Macrophage activation and foam cell formation | Growth of the atherosclerotic plaque | nih.govmdpi.commdpi.com |
| Chronic Inflammation | Induction of pro-inflammatory cytokines | Sustained inflammatory state within the lesion | nih.govnih.govplos.org |
Methodological Approaches in Cholesteryl Arachidonate Research
Analytical Techniques for Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cholesteryl esters, including cholesteryl arachidonate (B1239269). Reversed-phase HPLC methods have been specifically developed for the direct profiling and determination of adrenal cholesteryl ester composition. nih.gov In these methods, lipid extracts are first purified to separate cholesteryl esters from other lipids, often using a silica (B1680970) gel column. nih.gov The isolated cholesteryl ester fraction is then subjected to HPLC analysis. nih.gov
One of the challenges in HPLC analysis of cholesteryl esters is achieving complete separation of all components. To address this, advanced optimization strategies, such as those employing artificial neural networks, have been utilized to refine experimental parameters like mobile phase composition, column temperature, and flow rate. researchgate.net This has led to improved resolution of cholesteryl esters in both standard mixtures and biological fluids. researchgate.net For detection, UV detectors are commonly used, with a wavelength of 205 nm being effective for cholesteryl arachidonate. sigmaaldrich.com The quantification of individual cholesteryl esters, including cholesteryl arachidonate, can be achieved by plotting the ratio of their peak heights to that of an internal standard, such as cholesteryl heptadecanoate, against their respective masses. aocs.org
Table 1: HPLC Separation of Cholesteryl Esters
| Compound | Retention Information |
|---|---|
| Cholesterol (C) | Separated from cholesteryl esters |
| Cholesteryl arachidonate (Ca) | Separated and quantified |
| Cholesteryl linoleate (B1235992) (Cl) | Separated and quantified |
| Cholesteryl palmitate (Cp) | Separated and quantified |
| Cholesteryl stearate (B1226849) (Cs) | Separated and quantified |
| Tripalmitin (Tp) | Separated from cholesteryl esters |
Data sourced from research on reversed-phase HPLC optimization. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the quantification of cholesteryl arachidonate. This technique couples the separation power of liquid chromatography with the precise mass detection of mass spectrometry. biorxiv.org Reverse-phase LC is often employed for the separation of cholesterol and its esters. biorxiv.org
A key advantage of LC-MS/MS is its ability to perform targeted analysis. For instance, a neutral loss scan targeting the loss of the cholestane (B1235564) moiety (NL 368.5) can be used to specifically quantify cholesteryl ester molecular species. researchgate.netresearchgate.net The use of deuterated internal standards, such as cholesteryl arachidonate-d8, is crucial for accurate quantification by correcting for variations during sample preparation and analysis. researchgate.netcaymanchem.com In-source collision-induced dissociation (CID) is another approach that can be used to generate class-specific fragment ions for multiple reaction monitoring (MRM), enabling the simultaneous analysis of free cholesterol and various cholesteryl esters. nih.gov This method has been successfully applied to the analysis of cholesteryl arachidonate in human serum and lipoprotein sub-fractions. nih.gov Normal-phase HPLC coupled with MS/MS has also been used to separate and quantify cholesteryl esters and their oxidation products in complex biological samples like human atheromata. nih.gov
Table 2: LC-MS/MS Parameters for Cholesteryl Ester Analysis
| Parameter | Details |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI) biorxiv.org, Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| MS/MS Scan Mode | Neutral Loss (NL 368.5) researchgate.netresearchgate.net, Multiple Reaction Monitoring (MRM) nih.govnih.gov |
| Internal Standard | Deuterated cholesteryl esters (e.g., cholesteryl arachidonate-d8) researchgate.netcaymanchem.com |
| Column Type | Reversed-phase C18 biorxiv.org, Normal-phase nih.gov |
This table summarizes common parameters used in LC-MS/MS methods for cholesteryl ester analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of lipids, though its application to intact cholesteryl esters like cholesteryl arachidonate can be challenging due to their low volatility. nih.gov More commonly, GC-MS is used to analyze the fatty acid components of cholesteryl esters after a transesterification step. mdpi.com This process converts the fatty acids into more volatile fatty acid methyl esters (FAMEs), which are then readily analyzed by GC-MS. mdpi.com
For the analysis of total cholesterol, GC-MS methods often involve a saponification step to release free cholesterol from its esters. researchgate.net The underivatized cholesterol can then be analyzed, or it can be derivatized to improve its chromatographic properties. researchgate.netnih.gov The use of an internal standard, such as a stable isotope-labeled version of the analyte or a structural isomer, is essential for accurate quantification. caymanchem.comnih.gov High-resolution GC/MS can enhance the selectivity of the analysis, ensuring an interference-free measurement. nih.gov
Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation of lipid classes. aocs.org In the context of cholesteryl arachidonate research, TLC is primarily used for the preparative or analytical separation of cholesteryl esters from other lipids like triglycerides, free fatty acids, and cholesterol. aocs.orgnih.gov
Argentation TLC, which incorporates silver ions into the stationary phase, is particularly effective for separating cholesteryl esters based on the degree of unsaturation in their fatty acid chains. nih.gov This allows for the resolution of different cholesteryl ester species. nih.gov Reversed-phase TLC on plates like silica gel 60 RP-18 can also be employed for the separation of cholesterol and its esters. For visualization and quantification, separated lipids can be charred and analyzed by densitometry. aocs.org While not as quantitative as HPLC or LC-MS/MS, TLC is a valuable tool for initial sample cleanup and qualitative analysis. aocs.orgnih.gov
Stimulated Raman Scattering (SRS) microscopy is a cutting-edge, label-free chemical imaging technique that allows for the direct visualization and quantification of specific molecules within cells and tissues. acs.org This method has been successfully applied to study the distribution and metabolism of cholesteryl esters, including cholesteryl arachidonate. biorxiv.orgresearchgate.net
By tuning the laser frequencies to match the vibrational frequencies of specific chemical bonds, SRS can generate high-resolution images of lipid droplets rich in cholesteryl esters. researchgate.netbiorxiv.org For example, the C-H stretching vibration can be used to image total lipid content, while specific Raman bands can help to differentiate between different lipid species. researchgate.netbiorxiv.org The use of isotope-labeled probes, such as deuterated arachidonic acid, provides enhanced specificity by shifting the Raman signal to a "silent" region of the spectrum, allowing for clear visualization of the labeled molecule's incorporation into cholesteryl esters and subsequent hydrolysis. biorxiv.orgresearchgate.netbiorxiv.org Hyperspectral SRS imaging, combined with advanced data analysis techniques, can even distinguish between unesterified cholesterol and cholesteryl esters within lipid droplets. nih.gov
Table 3: Raman Shifts for SRS Imaging of Cholesteryl Esters
| Vibration | Wavenumber (cm⁻¹) | Application |
|---|---|---|
| C-H Stretching | ~2800-3000 | Imaging of total C-H rich biomolecules (e.g., lipid droplets) researchgate.netbiorxiv.org |
| C-D Stretching | ~2126 | Specific imaging of deuterated arachidonic acid incorporated into cholesteryl esters biorxiv.orgresearchgate.netbiorxiv.org |
| Cholesterol Ring | 702 | Identification of cholesterol acs.org |
| Sterol C=C | 1669 | Characteristic band for cholesterol acs.org |
| -CH₂ Bending | ~1400-1500 | Used for normalization of Raman intensity biorxiv.org |
This table highlights key Raman shifts used in SRS microscopy for studying cholesteryl esters.
Infrared (IR) spectroscopy provides information about the chemical bonds present in a molecule by measuring the absorption of infrared radiation. While less commonly used for quantification compared to chromatographic techniques, IR spectroscopy can be a valuable tool for the characterization of cholesteryl esters like cholesteryl arachidonate. The IR spectra of cholesteryl esters exhibit characteristic absorption bands corresponding to their various functional groups, which can aid in their identification. acs.org
Stimulated Raman Scattering (SRS) Chemical Imaging
In Vitro Experimental Models
In vitro models provide controlled environments to dissect the specific cellular and molecular mechanisms involving cholesteryl arachidonate. These systems are invaluable for studying its synthesis, hydrolysis, and interaction with cellular components in isolation.
Cell culture systems are fundamental tools in cholesteryl arachidonate research, with macrophage and endothelial cell models being particularly prominent. Macrophage-like cell lines, such as J774, THP-1, and RAW 264.7, are frequently used to model the formation of foam cells, a key event in atherosclerosis. ahajournals.orgbiorxiv.org Studies have shown that incubation of J774 cells with acetylated low-density lipoprotein (acLDL) leads to a significant accumulation of intracellular cholesteryl esters, including cholesteryl arachidonate. ahajournals.org
Oxidized derivatives of cholesteryl arachidonate have been identified as potent signaling molecules. For instance, a polyoxygenated form of cholesteryl arachidonate with a bicyclic endoperoxide and hydroperoxide group (BEP-CE) has been shown to activate macrophages through a TLR4/MD-2-dependent pathway. plos.org This activation leads to downstream signaling events, including the phosphorylation of SYK, ERK1/2, and JNK, ultimately promoting macropinocytosis and lipid accumulation, characteristic of foam cell formation. plos.orgnih.govfrontiersin.org The enzyme 15-lipoxygenase (15-LOX), which can oxygenate cholesteryl arachidonate, and its isoforms like ALOX15B, have been implicated in regulating cholesterol homeostasis in human macrophages. frontiersin.org
Endothelial cells also play a crucial role in vascular biology and are a key focus in cholesteryl arachidonate research. Studies using cultured endothelial cells have demonstrated that high-density lipoprotein (HDL) can deliver cholesteryl arachidonate to these cells. ahajournals.orgahajournals.org This is significant because endothelial cells cannot synthesize arachidonic acid themselves. The delivered arachidonic acid can then be used for the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. ahajournals.orgresearchgate.net
| Cell Model | Experimental Treatment | Key Findings Related to Cholesteryl Arachidonate | Reference |
|---|---|---|---|
| J774 Macrophage-like cells | Incubation with acetylated LDL (acLDL) | Significant increase in intracellular cholesteryl arachidonate content. | ahajournals.org |
| Murine Macrophages (RAW 264.7, bone marrow-derived) | Treatment with oxidized cholesteryl arachidonate (BEP-CE) | Activation of TLR4/SYK signaling pathways, leading to macropinocytosis and foam cell formation. | plos.orgnih.govfrontiersin.org |
| Human Macrophages | Silencing of ALOX15B (15-lipoxygenase isoform) | Reduced cellular cholesterol content, implicating a role for cholesteryl arachidonate oxidation in cholesterol homeostasis. | frontiersin.org |
| Cultured Arterial Endothelial Cells | Incubation with High-Density Lipoprotein (HDL) | HDL serves as a source of arachidonic acid via cholesteryl arachidonate for the synthesis of prostacyclin (PGI2). | ahajournals.orgahajournals.orgresearchgate.net |
Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as a valuable tool in cholesteryl arachidonate research. Due to the hydrophobic nature of cholesteryl arachidonate, liposomal formulations provide an effective means to create stable aqueous suspensions for experimental use. nih.gov This is particularly important for in vitro studies where direct application of the lipid would be challenging.
A notable application of liposomal cholesteryl arachidonate is in the field of innate immunity and antimicrobial research. Studies have utilized liposomes to deliver cholesteryl arachidonate and other lipids to test their antibacterial activity against various pathogens. nih.gov These formulations allow for the investigation of the direct effects of cholesteryl arachidonate on bacterial growth and viability in a controlled manner. While cholesteryl linoleate showed more pronounced activity in some studies, the use of liposomes as a carrier system is a critical methodological aspect for assessing the biological functions of these water-insoluble compounds. nih.gov
Beyond antimicrobial studies, liposomes are widely explored as drug delivery vehicles. medcraveonline.comnih.gov The incorporation of cholesterol and its esters, such as cholesteryl arachidonate, into the liposomal membrane can modulate the physical properties of the liposome (B1194612), including its rigidity and permeability. biorxiv.org This can influence the encapsulation efficiency and release kinetics of therapeutic agents. Patents have also listed cholesteryl arachidonate as a potential component in drug delivery formulations, highlighting its relevance in pharmaceutical research and development. google.com
| Liposomal Formulation | Research Application | Key Findings/Significance | Reference |
|---|---|---|---|
| Liposomes containing cholesteryl arachidonate | Antibacterial activity testing | Enables the aqueous dispersion of hydrophobic cholesteryl arachidonate to assess its effects on bacterial growth. | nih.gov |
| General liposomal drug delivery systems | Modulation of membrane properties | Incorporation of cholesteryl esters can alter liposome stability and drug release characteristics. | biorxiv.org |
| Drug delivery formulations | Pharmaceutical development | Cholesteryl arachidonate is considered as a component in patented drug delivery technologies. | google.com |
Cell Culture Systems (e.g., Macrophage Models)
In Vivo Experimental Models
In vivo models are indispensable for understanding the systemic metabolism and physiological impact of cholesteryl arachidonate in a whole organism. Various animal models, each with unique advantages, are employed in this research.
Mice, particularly those with genetic modifications, are the most extensively used animal models in lipid research. nih.gov Genetically engineered mouse models of atherosclerosis, such as low-density lipoprotein receptor knockout (Ldlr−/−) and apolipoprotein E knockout (ApoE−/−) mice, are central to studying the role of cholesteryl arachidonate in cardiovascular disease. mdpi.comnih.gov
Studies involving mice with combined genetic deletions of LCAT (lecithin-cholesterol acyltransferase) and ACAT2 (acyl-coenzyme A:cholesterol acyltransferase 2) on an Ldlr−/− background have provided significant insights. ahajournals.org Deletion of ACAT2, which is primarily responsible for esterifying cholesterol in the liver and intestine for secretion in apoB-containing lipoproteins, leads to an enrichment of polyunsaturated cholesteryl esters, like cholesteryl arachidonate, in these lipoproteins, a change attributed to the compensatory activity of LCAT. ahajournals.org Conversely, mice deficient in LCAT, the primary enzyme for cholesterol esterification in plasma, exhibit a dramatic reduction in plasma cholesteryl esters. nih.govnih.gov
The role of enzymes that oxidize cholesteryl arachidonate has also been investigated using murine models. For example, mice deficient in 12/15-lipoxygenase, an enzyme that can oxidize the arachidonic acid moiety of cholesteryl esters, show reduced atherosclerosis when crossed with ApoE−/− mice. nih.gov This suggests that oxidized products of cholesteryl arachidonate contribute to the development of atherosclerotic lesions. nih.gov
| Murine Model | Genetic Modification | Key Findings Related to Cholesteryl Arachidonate | Reference |
|---|---|---|---|
| LDLr−/− mice | ACAT2 knockout | Enrichment of cholesteryl arachidonate in apoB-containing lipoproteins due to compensatory LCAT activity. | ahajournals.org |
| C57BL/6 mice | LCAT knockout | Almost complete absence of plasma cholesteryl esters, highlighting LCAT's role in their formation. | nih.gov |
| ApoE−/− mice | 12/15-lipoxygenase knockout | Decreased atherosclerosis, suggesting a pro-atherogenic role for oxidized cholesteryl arachidonate. | nih.gov |
| Npc1 mutant mice | Acat1 knockout | Acat1 deficiency prolonged lifespan, indicating complex roles of cholesterol esterification in disease. | biorxiv.org |
Rat models have also been instrumental in studying the metabolism of cholesteryl arachidonate. Early tracer studies in Wistar rats, involving the intravenous injection of radiolabeled arachidonic acid, demonstrated its incorporation into liver lecithins and the subsequent steady increase of radioactivity in plasma cholesteryl arachidonate. cdnsciencepub.comcdnsciencepub.com This provided direct evidence for the metabolic pathway linking liver phospholipids (B1166683) to plasma cholesteryl esters.
The dietary influence on cholesteryl arachidonate levels has also been explored in rats. Studies have shown that feeding rats a high-cholesterol diet significantly alters the fatty acid composition of plasma cholesteryl esters, leading to a decrease in the proportion of arachidonic acid. scirp.org In models of streptozotocin-induced diabetes in rats, alterations in arachidonic acid metabolism in platelets and other tissues have been observed, suggesting that cholesteryl arachidonate metabolism may be affected in diabetic conditions. plos.orgnih.gov Furthermore, research on rats fed a high phosphorus diet indicated an increase in the concentration of hepatic arachidonic acid, which could influence the pool available for esterification to cholesterol. plos.org
| Rat Model | Experimental Condition | Key Findings Related to Cholesteryl Arachidonate | Reference |
|---|---|---|---|
| Wistar rats | Intravenous injection of 1-14C-arachidonic acid | Demonstrated the metabolic pathway from liver arachidonoyllecithins to plasma cholesteryl arachidonate. | cdnsciencepub.comcdnsciencepub.com |
| Male and female rats | High-cholesterol diet | Significantly lower percentage of arachidonic acid in plasma cholesteryl esters. | scirp.org |
| Streptozotocin-induced diabetic rats | Diabetes induction | Altered arachidonic acid metabolism, suggesting potential changes in cholesteryl arachidonate dynamics. | plos.orgnih.gov |
| Rats | High phosphorus diet | Increased concentration of arachidonic acid in the liver. | plos.org |
The zebrafish (Danio rerio) has emerged as a powerful model for studying lipid metabolism and atherosclerosis, offering advantages such as optical transparency in larvae and conserved lipid metabolic pathways with humans. escholarship.org Feeding zebrafish larvae a high-cholesterol diet (HCD) for a short period induces hypercholesterolemia and a significant accumulation of cholesteryl esters, including cholesteryl arachidonate, in tissues. nih.govresearchgate.net
Quantitative studies using liquid chromatography-mass spectrometry have revealed that an HCD can lead to a 4- to 13-fold increase in non-oxygenated cholesteryl arachidonate in zebrafish larvae. escholarship.orgnih.gov Even more dramatically, the levels of specific oxidized cholesteryl esters can increase by up to 70-fold, indicating that hypercholesterolemia in this model leads to profound lipoprotein oxidation. nih.govresearchgate.netcornell.edu These oxidized cholesteryl esters are similar to those found in human atherosclerotic lesions. Furthermore, lipoproteins isolated from HCD-fed zebrafish larvae can activate murine macrophages, a pro-atherogenic response. researchgate.net
Studies have also utilized zebrafish to investigate the direct effects of cholesteryl arachidonate on inflammatory processes. Feeding zebrafish larvae a diet enriched with cholesteryl hemiazelate (ChA), an oxidized derivative, was shown to induce the accumulation of neutrophils and macrophages in the vasculature, a key feature of early atheroma formation. biorxiv.org This model allows for the in vivo visualization and monitoring of these inflammatory events in real-time.
| Zebrafish Model | Experimental Condition | Key Findings Related to Cholesteryl Arachidonate | Reference |
|---|---|---|---|
| Wild-type zebrafish larvae | High-Cholesterol Diet (HCD) for 10-14 days | 4- to 13-fold increase in non-oxygenated cholesteryl arachidonate and up to 70-fold increase in oxidized forms. | escholarship.orgnih.govresearchgate.net |
| Wild-type zebrafish larvae | Diet enriched with cholesteryl hemiazelate (ChA) | Induction of neutrophil and macrophage accumulation in the vasculature. | biorxiv.org |
| Wild-type zebrafish larvae | HCD with fluorescently labeled cholesteryl ester | Visualization of lipid accumulation in the vasculature, often within macrophages. | brieflands.com |
Q & A
Q. What are the key challenges in quantifying cholesteryl arachidonate in biological samples using enzymatic assays?
Enzymatic methods (e.g., Technicon, Boehringer) often underestimate CE 20:4 due to incomplete hydrolysis of its polyunsaturated arachidonate chain, as shown by discrepancies between enzymatic assays and chromatographic methods (Liebermann-Burchard) . For accurate quantification, researchers should validate enzymatic results with mass spectrometry (LC-MS/MS) or reverse-phase HPLC, which resolve CE 20:4 from other esters like cholesteryl linoleate .
Q. How does cholesteryl arachidonate contribute to the structural organization of lipoproteins?
CE 20:4 is a core component of low-density lipoprotein (LDL), where its hydrophobic nature stabilizes the lipid droplet. Its oxidation generates hydroperoxides (e.g., 15-HpETE-CE), which alter LDL's biological activity and promote macrophage activation in atherosclerosis . Isolation protocols for lipoprotein subfractions (e.g., ultracentrifugation) must account for CE 20:4's susceptibility to oxidation during sample preparation .
Q. Which experimental models are suitable for studying cholesteryl arachidonate metabolism?
- In vitro : Immortalized hepatocytes or macrophages treated with 12/15-lipoxygenase (12/15-LO) to simulate LDL oxidation .
- In vivo : ApoE<sup>−/−</sup> mice fed high-fat diets, which accumulate CE 20:4 hydroperoxides in atherosclerotic plaques .
- Tissue-specific analysis : Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8) followed by LC-MS profiling to assess CE 20:4 distribution in organs like liver and kidney .
Q. What methodologies are recommended for isolating cholesteryl arachidonate from complex lipid mixtures?
- Extraction : Use Folch or Bligh-Dyer methods to recover >95% of neutral lipids .
- Purification : Reverse-phase HPLC with C18 columns, optimized using artificial neural network-genetic algorithm (ANN-GA) models to resolve CE 20:4 from triglycerides and phospholipids .
- Quantification : Stable isotope-labeled internal standards (e.g., <sup>2</sup>H3-CE 20:4) to correct for matrix effects in mass spectrometry .
Q. How does cholesteryl arachidonate hydrolysis impact cellular cholesterol homeostasis?
Lysosomal acid cholesteryl ester hydrolase (ACEH) cleaves CE 20:4 to release free cholesterol, which regulates SREBP-2 signaling. Defective ACEH activity (e.g., in Niemann-Pick disease) leads to CE 20:4 accumulation and foam cell formation. Researchers can model this using THP-1 macrophages loaded with oxidized LDL .
Advanced Research Questions
Q. What molecular mechanisms link oxidized cholesteryl arachidonate to pro-inflammatory signaling?
CE 20:4 hydroperoxides (e.g., 15-HpETE-CE) activate Toll-like receptor 4 (TLR-4) on macrophages, inducing ERK1/2 and Akt phosphorylation. This is confirmed by:
Q. How can researchers analyze cis-trans isomerization of cholesteryl arachidonate as a marker of radical stress?
Thiyl radical-catalyzed isomerization generates monotrans CE 20:4 isomers, detectable via:
Q. What role does LCAT (lecithin-cholesterol acyltransferase) play in regulating CE 20:4 levels?
The E149A LCAT mutant selectively esterifies arachidonate to HDL cholesterol, increasing CE 20:4 content by 3-fold compared to wild-type LCAT. Experimental approaches include:
Q. How do tissue-specific CE 20:4 profiles inform metabolic studies?
LC-MS profiling reveals:
Q. What computational tools optimize cholesteryl arachidonate separation in complex matrices?
ANN-GA hybrid models improve reverse-phase HPLC resolution by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
